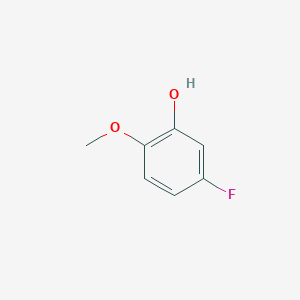

5-Fluoro-2-methoxyphenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJKLEQAFZWIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379100 | |

| Record name | 5-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72955-97-6 | |

| Record name | 5-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methoxyphenol (CAS 72955-97-6): Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, fluorinated organic compounds have emerged as indispensable tools.[1][2][3] The strategic incorporation of fluorine into a molecular scaffold can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, improved membrane permeability, and modulated receptor binding affinity.[2][3][4] 5-Fluoro-2-methoxyphenol (also known as 5-fluoro-guaiacol) is a prime example of a high-value, fluorinated building block. Its structure, featuring a phenol, a methoxy group, and a fluorine atom on an aromatic ring, offers a unique combination of functionalities that medicinal chemists can exploit to construct complex and potent therapeutic agents.[4]

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the rationale for its use, and the technical considerations for its characterization, providing a field-proven perspective on its application.

Section 1: Physicochemical & Safety Profile

A comprehensive understanding of a reagent's physical properties and safety requirements is the foundation of sound experimental design. This compound is typically a solid at room temperature and should be handled with appropriate engineering controls and personal protective equipment.[5]

Key Physicochemical Properties

The properties of this molecule make it suitable for a variety of organic synthesis conditions. Its boiling point indicates that it can be handled at elevated temperatures if necessary, and its LogP value suggests a moderate degree of lipophilicity, a key parameter in drug design.

| Property | Value | Source |

| CAS Number | 72955-97-6 | [5][6] |

| Molecular Formula | C₇H₇FO₂ | [5] |

| Molecular Weight | 142.13 g/mol | [5][7] |

| Appearance | White to off-white solid | [8] |

| Boiling Point | 223 °C | |

| Density | 1.224 g/cm³ | |

| LogP | 1.5399 | [5] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [5] |

GHS Safety & Handling Information

Trustworthiness in the lab begins with safety. This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[7] The primary hazards are severe skin and eye damage.[7]

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Danger | Danger | H314: Causes severe skin burns and eye damage.[7] H302: Harmful if swallowed.[7] | P260: Do not breathe dusts or mists. P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P405: Store locked up.[9] |

Expert Insight: Always handle this compound in a certified chemical fume hood.[10] The use of acid-resistant gloves, a lab coat, and chemical splash goggles is mandatory. In case of accidental contact, immediate and thorough flushing with water is critical. Due to its corrosive nature, ensure that a safety shower and eyewash station are readily accessible.

Section 2: Synthesis & Mechanistic Considerations

While this compound is commercially available, understanding its synthesis provides valuable insight into its reactivity and potential impurities. A common and illustrative laboratory-scale synthesis involves the directed ortho-metalation of a fluorinated anisole precursor, followed by electrophilic trapping with a borate ester and subsequent oxidation.

Representative Synthesis Workflow

The following diagram outlines a logical workflow for the synthesis of 2-fluoro-6-methoxyphenol, a close isomer that follows a similar and well-documented synthetic logic applicable to related compounds. This process highlights the principles of directed ortho-metalation, a powerful tool in aromatic chemistry.

Caption: Synthesis workflow for a fluoro-methoxyphenol via ortho-metalation.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is based on the synthesis of 2-fluoro-6-methoxyphenol and serves as a validated template for this class of reaction.[11]

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with m-fluoroanisole (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Metalation: The solution is cooled to below -65 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi, ~2.5 M in hexanes, 1.05 eq) is added dropwise over 1 hour, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for 2 hours.

-

Causality: The methoxy group is a directed metalating group (DMG), which positions the strongly basic n-BuLi to deprotonate the sterically accessible ortho position. The fluorine atom further acidifies this proton, facilitating the reaction.

-

-

Boronation: Trimethoxyborane (1.1 eq) dissolved in anhydrous THF is added dropwise at -78 °C. The reaction is stirred for an additional 30 minutes at this temperature.

-

Causality: The highly electrophilic boron atom is attacked by the lithiated carbon anion, forming a boronate ester intermediate.

-

-

Oxidation: The reaction mixture is allowed to warm slowly to 0 °C. Glacial acetic acid (1.5 eq) is added, followed by the careful, dropwise addition of 30% hydrogen peroxide (1.0 eq).

-

Causality: The peroxide, activated by the acidic conditions, oxidizes the carbon-boron bond to a carbon-oxygen bond, yielding the desired phenol upon workup. This is a classic boronate ester oxidation.

-

-

Workup & Purification: The reaction is stirred at room temperature overnight. It is then diluted with water and extracted with an organic solvent (e.g., THF or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

Section 3: Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.- Three aromatic protons in the range of 6.5-7.5 ppm, showing splitting patterns consistent with fluorine-hydrogen coupling (doublets or doublet of doublets).- A broad singlet for the phenolic (-OH) proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Approximately 7 carbon signals.- The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (JC-F).- Signals for the methoxy carbon and the aromatic carbons. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenol.- C-O stretching bands for the ether and phenol around 1200-1300 cm⁻¹.- C-F stretching band, typically in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion (M⁺) peak corresponding to the molecular weight of 142.13 g/mol . |

Section 4: Core Applications in Drug Discovery

The true value of this compound lies in its application as a strategic building block in medicinal chemistry.[4][6] The interplay between the fluoro, methoxy, and phenol groups provides a powerful toolkit for optimizing drug candidates.

The Strategic Role of Fluorine and Methoxy Groups

-

Blocking Metabolic Oxidation: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential "metabolic hot spot" can block this pathway, as the carbon-fluorine bond is exceptionally strong and resistant to cleavage.[14] This increases the drug's half-life and bioavailability.

-

Modulating pKa and Lipophilicity: Fluorine is highly electronegative and acts as a weak hydrogen bond acceptor.[2][15] Its presence can lower the pKa of the adjacent phenol, influencing the molecule's ionization state at physiological pH. This, in turn, affects solubility, cell membrane permeability, and receptor binding interactions.[3]

-

Enhancing Binding Affinity: The fluorine atom can engage in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein target), which can significantly enhance binding affinity and selectivity.[2]

-

Conformational Control: The methoxy group provides a hydrogen bond acceptor and can influence the preferred conformation of the molecule through steric and electronic effects, which is critical for optimal alignment within a protein's binding pocket.

Application as a Synthetic Intermediate

This compound is a versatile intermediate used in the synthesis of more complex molecules, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl structures common in bioactive compounds.[16] The phenolic hydroxyl can be converted into a non-leaving group (like a triflate) to participate in such coupling reactions.

The following diagram illustrates the logical progression from this building block to a more complex, drug-like scaffold.

Caption: Synthetic utility of this compound in building complex molecules.

Conclusion

This compound, CAS 72955-97-6, is more than a mere chemical reagent; it is a strategic tool for molecular design. Its unique trifunctional architecture allows scientists to address common challenges in drug development, including metabolic instability and suboptimal binding affinity. By understanding the causality behind its synthesis, the specifics of its safe handling, and the strategic rationale for its use, researchers can fully leverage its potential to accelerate the discovery of novel and effective therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Phenols in Modern Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

-

Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-methoxyphenol. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

-

A1H-Material. (n.d.). chemical label 2-Fluoro-5-methoxyphenol. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Pharmaceutical Research and Development. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 72955-97-6 [chemicalbook.com]

- 7. This compound | C7H7FO2 | CID 2774559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 72955-97-6: this compound | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-FLUORO-6-METHOXYPHENOL synthesis - chemicalbook [chemicalbook.com]

- 12. 72955-97-6|this compound|BLD Pharm [bldpharm.com]

- 13. 72955-97-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Page loading... [guidechem.com]

Introduction: Situating 5-Fluoro-2-methoxyphenol in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methoxyphenol

Prepared by: Gemini, Senior Application Scientist

This compound, also known as 5-fluoroguaiacol, is a substituted phenolic compound of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a phenol backbone modified with an electron-withdrawing fluorine atom and an electron-donating methoxy group, imparts a unique combination of reactivity, acidity, and lipophilicity. These characteristics make it a valuable intermediate and building block in organic synthesis. For researchers in drug development, understanding the precise physicochemical properties of this molecule is not merely an academic exercise; it is a prerequisite for successful process development, formulation, and quality control.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is structured to deliver not just data, but also the scientific context and experimental methodologies required for its practical application. The protocols described are designed as self-validating systems, ensuring that researchers can confidently reproduce and verify these critical parameters.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. This compound is registered and identified across major chemical databases, ensuring traceability and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 72955-97-6 | [1] |

| Molecular Formula | C₇H₇FO₂ | [1] |

| Molecular Weight | 142.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 2-Hydroxy-4-fluoroanisole, 5-Fluoroguaiacol | [1][2] |

| InChI | InChI=1S/C7H7FO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | [1] |

| SMILES | COC1=C(C=C(C=C1)F)O | [1] |

Core Physicochemical Properties

The physical state, thermal properties, and solubility of a compound dictate its handling, reaction conditions, and formulation possibilities. A summary of these key properties is presented below, followed by a deeper analysis.

| Property | Value | Comments | Source |

| Physical State | White to off-white solid; may appear as a liquid | Reported as both solid and liquid, suggesting it is a low-melting solid at or near room temperature. | [3][4] |

| Boiling Point | 223 °C | At atmospheric pressure. | [2] |

| Density | 1.224 g/cm³ | Typically measured at 25 °C. | |

| pKa | 8.97 (Predicted) | The acidity of the phenolic hydroxyl group. | [2] |

| LogP | 1.54 - 1.6 (Predicted) | Indicates moderate lipophilicity. | [1][2][4] |

| Flash Point | 111 °C | [2] |

Physical State and Thermal Properties: A Point of Ambiguity

There is a discrepancy in supplier literature regarding the physical state of this compound, with some sources listing it as a solid and others as a liquid.[3][4] This ambiguity typically arises for compounds with a melting point close to standard ambient temperature (20-25 °C). The definitive method for characterizing this property is Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.[5] The boiling point is consistently reported at 223 °C, indicating low volatility under standard conditions.[2]

Acidity (pKa): The Influence of Substitution

The predicted pKa of 8.97 suggests that this compound is a weak acid, a characteristic feature of phenols.[2] Its acidity is modulated by the electronic effects of its substituents. The methoxy group at the ortho position (-OCH₃) is electron-donating via resonance (+M effect) but electron-withdrawing via induction (-I effect). The fluorine atom at the meta position relative to the hydroxyl group exerts a strong electron-withdrawing inductive effect (-I). This -I effect stabilizes the corresponding phenoxide anion, making the compound more acidic than unsubstituted phenol (pKa ≈ 9.98) and o-methoxyphenol (guaiacol, pKa ≈ 9.98).[1] Accurate pKa determination is crucial for developing purification strategies (acid-base extraction) and predicting its behavior in physiological environments.

Solubility and Partition Coefficient (LogP)

The compound is described as being soluble in organic solvents, which is consistent with its aromatic structure.[3] The predicted octanol-water partition coefficient (LogP) of approximately 1.6 indicates that it is moderately lipophilic, favoring partitioning into organic phases over aqueous ones.[1][4] This property is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While predicted values are useful for initial assessment, experimental determination provides the definitive data required for quantitative structure-activity relationship (QSAR) studies and formulation development.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While public databases may lack complete spectra for this specific compound, its structure allows for a reliable prediction of its key spectral features.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxyl, and methoxy protons.[6][7]

-

Aromatic Protons (3H): Expected in the range of δ 6.5-7.5 ppm. The fluorine and oxygen substituents will influence their precise chemical shifts and create complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

Phenolic Proton (1H, -OH): A broad singlet, typically in the range of δ 4-12 ppm.[8] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

Methoxy Protons (3H, -OCH₃): A sharp singlet expected around δ 3.8 ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven unique carbon atoms in the molecule.[9]

-

Aromatic Carbons (6C): Resonances will appear in the δ 110-160 ppm region. The carbons directly bonded to the electronegative oxygen and fluorine atoms (C-F, C-OH, C-OCH₃) will be the most deshielded (further downfield). The C-F bond will also result in a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Methoxy Carbon (1C, -OCH₃): A signal is expected around δ 56 ppm, a typical value for aromatic methoxy groups.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

O-H Stretch (Phenolic): A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenol & Ether): Strong bands in the 1200-1260 cm⁻¹ (aryl ether) and 1000-1200 cm⁻¹ regions.

-

C-F Stretch: A strong band typically found in the 1000-1400 cm⁻¹ region.

Experimental Methodologies

To ensure scientific integrity, the physicochemical properties discussed must be verifiable through robust experimental protocols. The following section details the standard operating procedures for characterizing a compound like this compound.

Caption: Workflow for the comprehensive physicochemical characterization of a chemical intermediate.

Protocol: Melting Point Determination via DSC

This protocol provides a precise measurement of the melting point (Tm) and assesses thermal stability.[5][11]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum DSC pan.

-

Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents any loss of material due to sublimation.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC autosampler tray or manual cell.

-

Method Programming:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melt (e.g., 100 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.[12] The area under the peak corresponds to the enthalpy of fusion.

Protocol: Qualitative Solubility Determination

This method establishes a solubility profile in a range of common laboratory solvents.[13][14]

-

Solvent Selection: Prepare a panel of solvents, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add approximately 10 mg of the compound to a separate small, clear vial for each solvent.

-

Solvent Addition: Add the first solvent dropwise (e.g., 0.1 mL increments) to the corresponding vial.

-

Observation: After each addition, cap the vial and vortex vigorously for 30 seconds. Observe for complete dissolution against a contrasting background.

-

Classification:

-

Soluble: Complete dissolution in < 1 mL of solvent.

-

Sparingly Soluble: Partial dissolution or requires > 1 mL of solvent.

-

Insoluble: No visible dissolution.

-

-

Causality: This tiered approach, starting with small solvent additions, allows for a semi-quantitative assessment of solubility, which is critical for selecting appropriate solvents for reaction, purification, and formulation.

Protocol: pKa Determination via UV-Vis Spectrophotometry

This method leverages the difference in the UV-Vis absorbance spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻) to determine the pKa.[15]

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

Buffer Preparation: Prepare a series of aqueous buffers with known pH values spanning the expected pKa (e.g., from pH 7.5 to 10.5 in 0.5 pH unit increments).

-

Sample Preparation: For each buffer, prepare a sample by adding a small, constant aliquot of the stock solution to a fixed volume of the buffer in a quartz cuvette. The final concentration should be low enough to be within the linear range of the spectrophotometer.

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Identify the wavelength of maximum absorbance difference between the acidic and basic forms. Plot the absorbance at this wavelength against the pH of the buffer. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

-

Trustworthiness: This method is self-validating as the presence of a clear isosbestic point (a wavelength where the absorbance does not change with pH) confirms a clean transition between the two species (ArOH and ArO⁻).

Applications in Research and Development

This compound serves as a key starting material and intermediate in several synthetic pathways.

-

Pharmaceutical Intermediates: It is an important building block in the synthesis of complex active pharmaceutical ingredients (APIs).[16] Its defined structure allows for precise, regioselective reactions to build more elaborate molecular frameworks.

-

Agrochemicals: Substituted phenols are a common motif in pesticides and herbicides. The fluorine atom can enhance the biological activity and metabolic stability of the final product.[16]

-

Organic Synthesis: In a broader context, it is used in the synthesis of acetanilides and other compounds featuring a methoxy group.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

-

Hazard Identification: this compound is classified as a hazardous substance. GHS classifications indicate it may be harmful if swallowed, cause severe skin burns, and cause serious eye damage.[1]

-

Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust if in solid form. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. This compound | C7H7FO2 | CID 2774559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. CAS 72955-97-6: this compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. s4science.at [s4science.at]

- 13. researchgate.net [researchgate.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 16. This compound | 72955-97-6 [chemicalbook.com]

Introduction: The Significance of 5-Fluoro-2-methoxyphenol

An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoro-2-methoxyphenol

This guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to offer a deep dive into the analytical reasoning and multi-technique synergy required for unambiguous molecular characterization. We will explore the core analytical pillars—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy—demonstrating how their integrated data streams converge to provide a self-validating structural proof.

This compound (CAS No: 72955-97-6) is a key substituted phenol derivative recognized for its role as a vital intermediate in the synthesis of pharmaceuticals and pesticides.[1] Its precise molecular architecture—a benzene ring functionalized with hydroxyl, methoxy, and fluoro groups—imparts specific chemical properties that are leveraged in the development of complex molecules, including drugs for treating hypertension.[1]

Accurate structural confirmation is a non-negotiable prerequisite for its application in any synthetic pathway, particularly in regulated industries like pharmaceuticals. The presence and, critically, the specific placement (regiochemistry) of the three distinct functional groups, must be unequivocally verified. This guide outlines the integrated analytical workflow to achieve this confirmation.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇FO₂ | [2][3] |

| Molecular Weight | 142.13 g/mol | [2][3] |

| Exact Mass | 142.04300762 Da | [2] |

| IUPAC Name | this compound |[2] |

The Strategic Approach: An Integrated Spectroscopic Workflow

The structure elucidation of an organic molecule is rarely achieved with a single technique.[4][5] Instead, it relies on the convergence of evidence from multiple analytical methods, each providing a unique piece of the structural puzzle.[6] Mass spectrometry provides the elemental formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the atomic connectivity.

Sources

- 1. This compound | 72955-97-6 [chemicalbook.com]

- 2. This compound | C7H7FO2 | CID 2774559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

A Technical Guide to the Spectral Analysis of 5-Fluoro-2-methoxyphenol

This in-depth technical guide provides a comprehensive overview of the spectral data for 5-Fluoro-2-methoxyphenol (CAS No. 72955-97-6), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this molecule using modern spectroscopic techniques.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₇H₇FO₂, has a molecular weight of approximately 142.13 g/mol .[2] Its structure, featuring a guaiacol (2-methoxyphenol) backbone with a fluorine substituent at the 5-position, presents a distinct spectroscopic fingerprint. The interplay between the electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups, and the electron-withdrawing fluorine (-F) atom, dictates the chemical environment of each proton and carbon atom, which is directly observable through Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy reveals the characteristic vibrational modes of its functional groups, while Mass Spectrometry (MS) provides insights into its molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 5.5 - 6.5 | Singlet (broad) | - |

| H-6 | 6.90 - 7.10 | Doublet of doublets | JH6-F5 ≈ 3-4 Hz, JH6-H4 ≈ 0.5 Hz |

| H-4 | 6.80 - 7.00 | Doublet of doublets | JH4-F5 ≈ 8-9 Hz, JH4-H3 ≈ 8-9 Hz |

| H-3 | 6.70 - 6.90 | Doublet of doublets | JH3-H4 ≈ 8-9 Hz, JH3-F5 ≈ 4-5 Hz |

| -OCH₃ | 3.80 - 3.90 | Singlet | - |

Expertise in Interpretation:

-

The broadness of the hydroxyl proton signal is due to chemical exchange and hydrogen bonding. Its chemical shift can vary with concentration and solvent.

-

The aromatic region will exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings. The fluorine atom at C-5 will couple with the ortho protons (H-4 and H-6) and the meta proton (H-3) with distinct coupling constants.

-

The methoxy group protons appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The Carbon Backbone

Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment and the direct or through-space effects of the fluorine atom.

| Assignment | Expected Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-5 | 157 - 160 | ¹JC-F ≈ 235-245 Hz |

| C-2 | 148 - 151 | ³JC-F ≈ 3-5 Hz |

| C-1 | 145 - 148 | ⁴JC-F ≈ 1-3 Hz |

| C-6 | 115 - 118 | ²JC-F ≈ 20-25 Hz |

| C-4 | 112 - 115 | ²JC-F ≈ 20-25 Hz |

| C-3 | 105 - 108 | ³JC-F ≈ 7-9 Hz |

| -OCH₃ | 55 - 57 | - |

Expertise in Interpretation:

-

The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly deshielded.

-

The carbons ortho and meta to the fluorine atom will show smaller, two-bond (²JC-F) and three-bond (³JC-F) couplings, respectively.

-

The chemical shift of the methoxy carbon is characteristic for an aromatic ether.[3]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Weigh 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Ensure the solution is free of any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

Tune and shim the instrument on the sample to achieve a narrow and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Spectrum: The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=C, C-O, and C-F bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 2960 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |

| C-O stretch (aryl ether) | 1200 - 1275 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

| C-O stretch (phenol) | 1180 - 1260 | Strong |

Expertise in Interpretation:

-

The broad O-H stretching band is a hallmark of a phenolic hydroxyl group involved in hydrogen bonding.

-

The presence of multiple bands in the 1500-1600 cm⁻¹ region is characteristic of the aromatic ring.

-

The strong absorption due to the C-O stretching of the aryl ether and the C-F stretch are key diagnostic peaks.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Place a small amount of solid this compound onto the crystal.

-

-

Data Acquisition:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Expected Mass Spectrum (Electron Ionization):

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 142, corresponding to the molecular weight of this compound. Due to the stability of the aromatic ring, this peak should be prominent.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (-•CH₃): A significant fragment at m/z 127 is expected from the cleavage of the methyl group from the methoxy moiety.

-

Loss of formaldehyde (-CH₂O): A fragment at m/z 112 could arise from the rearrangement and loss of formaldehyde from the molecular ion.

-

Loss of carbon monoxide (-CO): A common fragmentation pathway for phenols is the loss of CO, which would lead to a fragment at m/z 114.

-

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization and Analysis:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualizing the Data and Workflow

To aid in the understanding of the structural analysis, the following diagrams illustrate the molecular structure with atom numbering, the expected key NMR correlations, and a generalized workflow for spectral data acquisition and analysis.

Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

Experimental Workflow for Structural Elucidation

Caption: A generalized workflow for the comprehensive spectral analysis.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and Mass Spectrometry. This guide has provided the expected spectral data based on established spectroscopic principles, offering a valuable reference for researchers. The detailed experimental protocols herein serve as a robust framework for obtaining high-quality, reproducible data, ensuring the confident structural confirmation of this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

-

University of California, Los Angeles. (n.d.). Sample Preparation for FT-IR/ATR. Retrieved from [Link]

-

University College London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The 13C NMR spectrum of phenol. Retrieved from [Link]

Sources

5-Fluoro-2-methoxyphenol molecular weight and formula

An In-Depth Technical Guide to 5-Fluoro-2-methoxyphenol: A Key Building Block in Modern Synthesis

Introduction

This compound, a substituted guaiacol derivative, has emerged as a molecule of significant interest for researchers, particularly in the fields of pharmaceutical and agrochemical development. Its unique structural arrangement, featuring a fluorine atom and a methoxy group on a phenolic ring, provides a versatile scaffold for creating more complex molecules with tailored biological activities. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] This guide offers a comprehensive overview of this compound, detailing its chemical properties, synthesis, and applications for professionals in drug discovery and chemical research.

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its use in quantitative experimental design and for predicting its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO₂ | [2][3][4] |

| Molecular Weight | 142.13 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 72955-97-6 | [2][3][5] |

| Synonyms | 2-Hydroxy-4-fluoroanisole, 5-Fluoroquaiacol | [2][4] |

| Physical Form | Solid | |

| Boiling Point | 223 °C | |

| Density | 1.224 g/cm³ |

Molecular Structure

The arrangement of the functional groups on the aromatic ring is key to the reactivity and utility of this compound. The methoxy group is ortho to the hydroxyl group, while the fluorine atom is in the meta position relative to the hydroxyl.

Caption: Molecular structure of this compound.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a powerful strategy used by medicinal chemists to fine-tune molecular properties. Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, such as the phenolic hydroxyl, and alter the molecule's overall electronic profile. This can lead to enhanced binding interactions with target proteins.[1]

Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This often results in improved metabolic stability and a longer in-vivo half-life, which are desirable characteristics for a drug. The methoxy group also provides a handle for further chemical modification and can influence solubility and cell permeability. As a versatile intermediate, this compound serves as a starting point for synthesizing a wide range of more complex molecules, including heterocyclic compounds that form the core of many active pharmaceutical ingredients.[6]

Synthetic Approaches

This compound is recognized as an important intermediate in the synthesis of pharmaceuticals and pesticides.[5] A common and effective strategy for its synthesis involves the ortho-directed metallation of a substituted anisole precursor, followed by electrophilic quenching.

Illustrative Synthetic Protocol: Ortho-Lithiation and Borylation

This protocol is based on established methods for the regioselective functionalization of fluoroanisoles and serves as a robust template for laboratory-scale synthesis.[7] The causality behind this experimental choice lies in the ability of the methoxy group to direct the strong base (n-butyllithium) to deprotonate the adjacent ortho position, a well-documented phenomenon in aromatic chemistry. The subsequent reaction with a boron electrophile and oxidation provides a high-yielding route to the desired phenol.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF). The precursor, 4-fluoroanisole, is then dissolved in the THF.

-

Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. The reaction mixture is stirred at -78 °C for 2-3 hours to allow for complete formation of the lithiated intermediate.

-

Borylation: Trimethoxyborane, dissolved in anhydrous THF, is added dropwise to the reaction mixture at -78 °C. This electrophile is trapped by the organolithium species to form a boronate ester intermediate. The mixture is stirred for an additional hour at this temperature.

-

Oxidation and Quench: The reaction is slowly warmed to 0 °C. The boronate ester is then oxidized in situ. This is typically achieved by the sequential addition of glacial acetic acid followed by a careful, dropwise addition of 30% hydrogen peroxide (H₂O₂). The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or THF). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of standard analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to each unique nucleus in the molecule.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization (ESI-MS) can be used to determine the molecular weight of the compound. The molecular ion peak (M+) for this compound would be observed at an m/z of approximately 142.13.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. By using a suitable column and mobile phase, the percentage purity of the final product can be accurately determined.

Safety and Handling

Proper safety precautions are essential when working with this compound.

-

Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed (Acute Toxicity, Oral) and causes severe skin burns and eye damage (Skin Corrosion/Irritation).[2]

-

Personal Protective Equipment (PPE): Researchers should wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically at room temperature or refrigerated (2-8°C), away from incompatible materials.[5]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthetic routes, and handling requirements enables researchers to effectively and safely leverage this compound to advance their discovery programs.

References

-

PubChem. This compound | C7H7FO2 | CID 2774559. [Link]

-

LookChem. This compound. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. This compound | C7H7FO2 | CID 2774559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 72955-97-6 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-FLUORO-6-METHOXYPHENOL synthesis - chemicalbook [chemicalbook.com]

The Solubility of 5-Fluoro-2-methoxyphenol in Organic Solvents: A Technical Guide

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive understanding of the solubility of 5-Fluoro-2-methoxyphenol. Given the scarcity of publicly available quantitative solubility data for this compound, this guide focuses on the foundational physicochemical principles governing its solubility, offers a qualitative solubility profile based on analogous compounds, and provides a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction to this compound: A Key Pharmaceutical Intermediate

This compound is a substituted phenol derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its structural features, including a polar hydroxyl group, a moderately polar methoxy group, and a lipophilic fluorinated aromatic ring, create a unique solubility profile that is critical for its application in organic synthesis, purification, and formulation.[2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products with desired bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72955-97-6 | [3][4] |

| Molecular Formula | C₇H₇FO₂ | [3][4] |

| Molecular Weight | 142.13 g/mol | [3] |

| Appearance | Solid | [3] |

| Predicted LogP | 1.54 - 1.96 | [4] |

| Predicted Water Solubility | 2.05 mg/mL | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

Several key molecular features of this compound influence its solubility:

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy (-OCH₃) groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be effective at solvating this molecule.

-

Polarity: The molecule possesses both polar (hydroxyl and methoxy groups) and non-polar (the benzene ring) regions. The fluorine atom also contributes to the molecule's polarity. This amphiphilic nature suggests it will have varied solubility across a range of solvents.

-

Dipole-Dipole Interactions: The polar C-O and C-F bonds create a molecular dipole, allowing for dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The aromatic ring allows for van der Waals interactions, which will be the primary mode of interaction with non-polar solvents.

Caption: Intermolecular forces governing the solubility of this compound.

Qualitative Solubility Profile

-

Phenol is soluble in polar organic solvents like methanol, ethanol, diethyl ether, and acetone, and moderately soluble in less polar solvents like benzene.[5][6]

-

Guaiacol is highly soluble in ethanol, ethyl acetate, and acetone, with a reported solubility of approximately 30 mg/mL in ethanol, DMSO, and dimethylformamide.[7][8]

-

4-Fluorophenol is reported to be soluble in methanol, chloroform, and methylene dichloride.[9]

Based on these analogues, the following qualitative solubility profile for this compound can be inferred:

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and methoxy groups. |

| Aprotic Polar | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High | Good hydrogen bond acceptors and have suitable polarity. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Can interact via dipole-dipole forces. |

| Aromatic | Toluene | Moderate | Primarily van der Waals interactions with the benzene ring. |

| Non-polar | Hexane, Heptane | Low | Mismatch in polarity; weak solute-solvent interactions. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[10][11] This method involves equilibrating an excess of the solid solute with the solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Principle

An excess amount of solid this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient time to reach equilibrium. After phase separation (centrifugation or filtration), the concentration of the solute in the saturated solution is determined using a validated analytical method, such as Ultra-Performance Liquid Chromatography (UPLC).

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

UPLC system with a PDA or MS detector

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A general starting point is to add approximately 10-20 mg of the solid.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a minimum of 24 hours to ensure that thermodynamic equilibrium is reached. Some protocols may extend this to 48 or 72 hours.[12]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This is a crucial step to ensure no solid particles are carried over.

-

-

-

Sample Preparation for Analysis:

-

Carefully pipette a known aliquot of the clear supernatant into a volumetric flask.

-

Dilute the sample with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification by UPLC:

-

Develop and validate a UPLC method for the quantification of this compound.[13][14] A typical method might involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile.

-

Prepare a series of calibration standards of known concentrations of this compound.

-

Analyze the calibration standards and the diluted samples by UPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for both predicting and experimentally determining this crucial parameter. By understanding the interplay of its functional groups with different solvent classes, researchers can make informed decisions on solvent selection. The provided shake-flask protocol offers a reliable and validated method for generating precise and accurate solubility data, empowering scientists in drug discovery and development to optimize their processes and formulations.

References

- Guaiacol - Solubility of Things. (n.d.).

- Guaiacol Product Inform

- Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.

- Phenol - Sciencemadness Wiki. (2024).

- Phenol - Solubility of Things. (n.d.).

- Guaiacol CAS#: 90-05-1. (n.d.). ChemicalBook.

- Guaiacol | C7H8O2 | CID 460. (n.d.). PubChem.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Guaiacol (CAS 90-05-1): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn.

- Shake Flask Method Summary. (n.d.). BioAssay Systems.

- Development and validation of UPLC for the determination of phenolic compounds and furanic derivatives in Brandy de Jerez. (2009).

- 4-Fluorophenol, 99% 25 g | Buy Online. (n.d.). Thermo Scientific Alfa Aesar.

- This compound | C7H7FO2 | CID 2774559. (n.d.). PubChem.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.

- UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). (n.d.). PubMed Central.

- Phenol | C6H5OH | CID 996. (n.d.). PubChem.

- An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents. (n.d.). Benchchem.

- Qualitative and quantitative analysis of phenolic compounds by UPLC-MS/MS and biological activities of Pholidota chinensis Lindl. (2020). PubMed.

- Comprehensive analysis of phenolics compounds in citrus fruits peels by UPLC-PDA and UPLC-Q/TOF MS using a fused-core column. (2022).

- This compound | 72955-97-6. (n.d.). ChemicalBook.

- Solubility Profile of 2-Ethenylphenol in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. (n.d.). Taylor & Francis.

- 72955-97-6 | this compound. (n.d.). ChemScene.

- An Easy-to-Use Procedure for the Measurement of Total Phenolic Compounds in Olive Fruit. (n.d.). MDPI.

- 4-Fluorophenol. (n.d.). Santa Cruz Biotechnology.

- 2-Fluoro-5-methoxyphenol | C7H7FO2 | CID 14118957. (n.d.). PubChem.

- 4-Fluorophenol | 371-41-5. (n.d.). ChemicalBook.

- 4-Fluoro-2-methoxyphenol 97 450-93-1. (n.d.). Sigma-Aldrich.

- 4-Fluorophenol | C6H5FO | CID 9732. (n.d.). PubChem.

Sources

- 1. This compound | 72955-97-6 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H7FO2 | CID 2774559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fishersci.no [fishersci.no]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Comprehensive Guide to the Safe Handling and Use of 5-Fluoro-2-methoxyphenol

<

An In-Depth Technical Guide for Laboratory Professionals

As a cornerstone in the synthesis of complex organic molecules for pharmaceuticals and advanced materials, 5-Fluoro-2-methoxyphenol presents both significant opportunities and notable handling challenges. This guide, crafted from the perspective of a senior application scientist, moves beyond mere procedural lists to provide a deep, mechanistic understanding of the safety protocols required. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this valuable compound with the highest degree of safety and efficacy.

Compound Profile and Inherent Hazards

This compound is a solid organic compound that serves as a versatile building block in synthetic chemistry.[1] Its utility is derived from the substituted phenolic ring, but this same functionality, common to phenols and their derivatives, necessitates careful handling.[2][3] The presence of a fluorine atom can also influence the compound's reactivity and toxicological profile.[4][5]

A thorough understanding of its hazard profile is the foundation of safe laboratory practice. Based on available Safety Data Sheets (SDS) and aggregated GHS data, this compound is classified as a hazardous substance.[6][7][8]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[6][7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[7][9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[7][9] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[7][9] |

The primary routes of accidental exposure include ingestion, skin and eye contact, and inhalation of dust or vapors.[8] Phenolic compounds, in general, are known to be corrosive and can be readily absorbed through the skin, potentially leading to systemic toxicity.[3][10] Therefore, a proactive and multi-layered safety approach is not just recommended, but essential.

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a "hierarchy of controls," a framework that prioritizes the most effective measures for risk reduction. This approach moves from engineering solutions that isolate the hazard to administrative controls and, finally, to personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The most critical engineering control for handling this compound is the chemical fume hood.[11][12] All manipulations, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified fume hood. This containment system is paramount for preventing the inhalation of potentially harmful vapors or airborne particles.[3]

Administrative Controls: Standard Operating Procedures (SOPs)

Well-defined Standard Operating Procedures (SOPs) are crucial for ensuring consistent and safe handling practices.[13] These should be readily accessible and understood by all personnel working with the compound. Key elements of an SOP for this compound include:

-

Designated Work Area: All work with this compound should be restricted to a specific, clearly marked area within a laboratory.

-

Training: All users must receive documented training on the specific hazards and handling procedures for this chemical.[14]

-

Hygiene Practices: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[3][12] Hands should be washed thoroughly after handling the compound, even when gloves have been worn.[3]

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE is the final and crucial barrier between the researcher and the chemical hazard.[15][16][17] A comprehensive PPE ensemble is mandatory when handling this compound.

Table 2: Recommended PPE for Handling this compound

| Body Part | Protective Equipment | Rationale |

| Eyes/Face | Chemical splash goggles and, for larger quantities or splash risks, a face shield.[10][16] | Standard safety glasses do not provide a seal and are inadequate for protecting against chemical splashes.[16] |

| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[10][18] | Provides a direct barrier against skin contact. Gloves should be inspected for integrity before use and changed frequently.[10] |

| Body | A long-sleeved, fully buttoned laboratory coat.[10][18] | Protects skin and personal clothing from contamination. |

| Respiratory | Not typically required when working in a fume hood. For spill cleanup or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11][17] | Prevents inhalation of harmful dust or vapors. |

Step-by-Step Safe Handling Protocol

The following protocol outlines a systematic approach to safely handle this compound in a laboratory setting. This workflow is designed to minimize exposure risk at every stage.

Workflow for Safe Handling of this compound

Caption: A systematic workflow for the safe handling of this compound.

Emergency Preparedness: A Plan for the Unexpected

Even with meticulous planning, accidental spills or exposures can occur. A well-rehearsed emergency plan is a critical component of laboratory safety.[19][20]

Spill Response

-

Minor Spill (in a fume hood):

-

Major Spill (outside a fume hood):

Exposure Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes and remove contaminated clothing.[12][22] Seek immediate medical attention.[22]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[8][22] Seek immediate medical attention.[8]

-

Inhalation: Move the affected person to fresh air.[8][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]

Storage and Waste Management

Proper storage and disposal are essential for long-term safety and environmental protection.

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][8] Ensure containers are tightly sealed and clearly labeled.[15]

-

Waste Disposal: All materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[3]

Conclusion

The responsible use of this compound in research and development is predicated on a robust and well-implemented safety program. By integrating a thorough understanding of its hazards with a multi-layered approach that prioritizes engineering controls, administrative procedures, and the correct use of personal protective equipment, researchers can confidently leverage the synthetic utility of this compound while ensuring a safe and secure laboratory environment.

References

- 1. 72955-97-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. kelid1.ir [kelid1.ir]

- 3. ehs.berkeley.edu [ehs.berkeley.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. This compound | C7H7FO2 | CID 2774559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. benchchem.com [benchchem.com]

- 12. nj.gov [nj.gov]

- 13. westlab.com [westlab.com]

- 14. acs.org [acs.org]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. ehs.wisc.edu [ehs.wisc.edu]

- 20. cmu.edu [cmu.edu]

- 21. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 22. petrochemistry.eu [petrochemistry.eu]

material safety data sheet for 5-Fluoro-2-methoxyphenol

An In-depth Technical Guide to the Material Safety Data Sheet for 5-Fluoro-2-methoxyphenol

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive safety and handling guide for this compound (CAS No. 72955-97-6). Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a research and development setting.

This compound is a substituted phenol, a class of aromatic compounds widely used as building blocks in pharmaceutical synthesis.[1] Its utility, however, is matched by a distinct hazard profile that demands rigorous adherence to safety protocols. The primary risks associated with this compound stem from its corrosive nature and acute toxicity upon ingestion or significant exposure.

The presence of a hydroxyl group on the benzene ring makes the compound acidic and capable of causing severe skin burns and eye damage.[2] The fluorine and methoxy substitutions modify its reactivity and absorption characteristics, contributing to its classification as harmful if swallowed.[2][3] Understanding this chemical causality is fundamental to appreciating the necessity of the handling procedures outlined in this guide.

Hazard Identification and Classification

A thorough understanding of the hazards is the cornerstone of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that underscore its potential for harm.

GHS Classification at a Glance

The primary hazards are visually summarized by the GHS pictograms, indicating that the substance is corrosive and a significant health hazard (irritant, harmful).[2][4]

Caption: Estimated NFPA 704 Diamond for this compound.

-

Health (Blue = 2): Indicates a moderate health hazard; intense or continued exposure could cause temporary incapacitation. [5]* Flammability (Red = 1): Requires significant preheating before ignition can occur (Flash Point: 111 °C). [6]* Instability (Yellow = 0): Normally stable, even under fire exposure conditions. [7]* Special (White): No special hazards indicated.

Core Properties: A Data-Driven Overview

Understanding the physical and chemical properties is crucial for designing experiments and for anticipating the substance's behavior during handling or in the event of a spill.

| Property | Value | Source |

| CAS Number | 72955-97-6 | [2][4] |

| Molecular Formula | C₇H₇FO₂ | [2][4] |

| Molecular Weight | 142.13 g/mol | [2][4] |

| Appearance | Not specified, likely a solid or liquid | - |

| Boiling Point | ~223 °C | |

| Density | ~1.224 g/cm³ | |

| Flash Point | 111 °C | [6] |

| Storage Temperature | Room temperature (10°C - 25°C) | [4] |

Safe Handling and Personal Protective Equipment (PPE)

Given the corrosive nature and acute toxicity of this compound, a multi-layered approach to safety is mandatory. The core principle is to prevent all routes of exposure—dermal, ocular, inhalation, and ingestion.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust. [8]2. Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions. [9]3. Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area. [9]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | Rationale and Causality |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn when handling larger quantities or when there is a significant splash risk. [10][9] | Protects against splashes that can cause severe, irreversible eye damage (H314/H318). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) with an appropriate thickness and breakthrough time. A flame-resistant lab coat is required. [10] | Prevents skin contact which can lead to severe chemical burns (H314) and harmful systemic effects upon absorption (H312). |

| Respiratory Protection | Not typically required when used in a fume hood. If engineering controls are insufficient or for emergency response, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors/acid gases. [10][9] | Mitigates the risk of respiratory tract irritation (H335) and systemic harm from inhalation (H332). |

Emergency Protocols: A Step-by-Step Response Guide

Rapid and correct response to an exposure or spill is critical to mitigating harm.

Workflow for Accidental Exposure

Caption: Emergency response workflow for accidental exposure.

Detailed First-Aid Measures:

-